Hydrogen-Bond Donor Profile: Isoindolinone vs. Phthalimide
The target compound carries a 3-oxoisoindolin-1-yl (isoindolinone) moiety, which provides exactly one hydrogen-bond donor (lactam NH) . In contrast, the phthalimide analog 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4H-1,2,4-TRIAZOL-3-YL)ACETAMIDE features a 1,3-dioxoisoindoline (phthalimide) with zero hydrogen-bond donors . This difference is critical for target engagement: published SAR on triazole–isoindoline hybrids demonstrates that the presence of an amide NH (hydrogen-bond donor) in the linker region contributes to antiproliferative activity, with derivatives lacking this donor showing reduced potency [1].
| Evidence Dimension | Hydrogen-bond donor count of the isoindoline/isoindolinone ring system |
|---|---|
| Target Compound Data | 1 H-bond donor (lactam NH of 3-oxoisoindolin-1-yl) |
| Comparator Or Baseline | 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4H-1,2,4-TRIAZOL-3-YL)ACETAMIDE: 0 H-bond donors (phthalimide dioxo system) |
| Quantified Difference | Net difference of +1 hydrogen-bond donor |
| Conditions | Structural comparison based on molecular formula and connectivity; no direct biochemical assay available for the target compound |
Why This Matters
The lone lactam NH provides a directional hydrogen-bond donor that can form specific interactions with kinase hinge regions or protease active sites, a feature absent in the phthalimide comparator, making the target compound a structurally distinct candidate for targets requiring this donor contact.
- [1] Romagnoli R, et al. Synthesis, antiproliferative evaluation, and structure–activity relationships of novel triazole–isoindoline hybrids bearing 3,4,5-trimethoxyphenyl moiety. Chem Pap. 2018;72:1269–1281. IC₅₀ values: HepG2 9.7 μM, HeLa 10.7 μM, PC-3 16.8 μM for the most potent hybrid. View Source
